2-ethyl-2-sulfanylbutan-1-ol
Overview
Description
2-ethyl-2-sulfanylbutan-1-ol is a sulfur-containing organic compound that has gained attention due to its potential biological and industrial applications. This compound is chiral, meaning it has two enantiomers, ®-2-ethyl-2-sulfanylbutan-1-ol and (S)-2-ethyl-2-sulfanylbutan-1-ol, which exhibit different biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2-sulfanylbutan-1-ol typically involves the condensation reaction of sulfur with an α-methylene carbonyl compound and an α-cyano ester. The reaction conditions often include the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-ethyl-2-sulfanylbutan-1-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction often involves nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halides or amines in the presence of a suitable solvent like dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted thiols and ethers.
Scientific Research Applications
2-ethyl-2-sulfanylbutan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethyl-2-sulfanylbutan-1-ol involves its interaction with various molecular targets and pathways. The compound is known to act as a nucleophile, participating in substitution reactions with electrophiles. It can also undergo oxidation and reduction reactions, altering its chemical structure and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-hydroxybutane-2-thiol
- 2-Propyl-1-hydroxybutane-2-thiol
- 2-Butyl-1-hydroxybutane-2-thiol
Uniqueness
2-ethyl-2-sulfanylbutan-1-ol is unique due to its specific chiral properties and the distinct biological activities of its enantiomers. This makes it a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
2-ethyl-2-sulfanylbutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OS/c1-3-6(8,4-2)5-7/h7-8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVSDVOSRUUQNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CO)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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